molecular formula C20H19N5O4 B2835799 Benzo[d][1,3]dioxol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1206984-74-8

Benzo[d][1,3]dioxol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2835799
CAS No.: 1206984-74-8
M. Wt: 393.403
InChI Key: UXEXFUULZWBZDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves Pd-catalyzed C-N cross-coupling . Solvents are typically evaporated on a rota-evaporator and the crude product is purified by column chromatography .


Molecular Structure Analysis

The molecular structure of similar compounds often consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .


Chemical Reactions Analysis

The reaction mixture is typically filtrated and the filtrate is concentrated under vacuum to remove the solvent. The residue is dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on similar compounds includes the synthesis and evaluation of their antimicrobial activities. For instance, compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid demonstrated variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another study explored the antimicrobial potential of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, identifying them as new anti-mycobacterial chemotypes with promising activity against Mycobacterium tuberculosis (Pancholia et al., 2016).

Drug-likeness and ADME Prediction

A study on 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids explored in silico ADME prediction properties, revealing good to moderate activity against bacterial and fungal strains. This research highlights the potential drug-likeness of similar compounds (Pandya et al., 2019).

Molecular Interaction Studies

The molecular interaction of compounds structurally related to the target molecule with cannabinoid receptors has been studied, providing insight into their potential biological effects and mechanisms of action (Shim et al., 2002).

Synthesis and Characterization

Compounds featuring piperazine and oxadiazole groups have been synthesized and characterized, highlighting their potential for various biological applications. Studies include the synthesis, antioxidant, and antimicrobial activities of new derivatives, underscoring their significant potential in medicinal chemistry (Bassyouni et al., 2012).

Future Directions

Future research could focus on further optimization of this compound to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4/c1-13-22-19(23-29-13)15-3-5-18(21-11-15)24-6-8-25(9-7-24)20(26)14-2-4-16-17(10-14)28-12-27-16/h2-5,10-11H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEXFUULZWBZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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